molecular formula C19H15ClFN3O2 B5755097 N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide

Cat. No. B5755097
M. Wt: 371.8 g/mol
InChI Key: UHFHJJWVAXMQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide involves its ability to bind to a specific site on the protein surface. This binding can disrupt protein-protein interactions and affect the function of the protein. The exact mechanism of action may vary depending on the specific protein being studied.
Biochemical and Physiological Effects:
N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and affect gene expression. It has also been found to have anti-inflammatory properties and may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide is its ability to disrupt protein-protein interactions, which can be useful in studying various biological processes. However, one limitation of this compound is its potential toxicity and the need for careful handling in lab experiments.

Future Directions

There are several future directions for the use of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide in scientific research. One potential direction is the study of its effects on specific diseases such as cancer and inflammation. Another direction is the development of more potent and selective compounds based on the structure of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide. Overall, N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.

Synthesis Methods

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide can be synthesized using a multistep process. The first step involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base such as triethylamine. This reaction leads to the formation of 4-chlorophenyl-3-(1,2,4-oxadiazol-5-yl)benzoyl chloride. In the next step, this compound is reacted with allylamine in the presence of a base to form N-allyl-4-chlorophenyl-3-(1,2,4-oxadiazol-5-yl)benzamide. Finally, this compound is reacted with 2-fluorobenzoyl chloride in the presence of a base to form N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide.

Scientific Research Applications

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide has been used in various scientific research studies due to its unique properties. One of the main applications of this compound is in the study of protein-protein interactions. It has been found to bind to a specific site on the protein surface, which can be used to disrupt protein-protein interactions. This can be useful in studying various biological processes such as signal transduction, gene expression, and enzymatic activity.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c1-2-11-24(19(25)15-5-3-4-6-16(15)21)12-17-22-18(23-26-17)13-7-9-14(20)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFHJJWVAXMQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide

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